molecular formula C20H28O3 B1243501 periconicin A

periconicin A

货号: B1243501
分子量: 316.4 g/mol
InChI 键: IUXNFOSJQWRNNO-ZFOLLOEKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Periconicin A is a fusicoccane diterpene isolated from endophytic fungi of the genus Periconia . This bioactive secondary metabolite is of significant interest in natural product research due to its pronounced biological activities. Studies have demonstrated that periconicin A exhibits potent broad-spectrum antimicrobial properties . It shows effective inhibitory activity against a range of human mycotic agents, including the fungi Candida albicans and Trichophyton mentagrophytes , with minimum inhibitory concentrations (MIC) reported in the range of 3.12-6.25 μg/ml . In addition to its antifungal effects, periconicin A also displays antibacterial activity . Beyond its antimicrobial applications, periconicin A has been investigated for its plant growth regulatory effects. Research indicates that it can inhibit hypocotyl elongation and root growth in plants like Brassica campestris and Raphanus sativus at certain concentrations, while paradoxically stimulating root growth at lower concentrations (below 1 μg/ml) . The compound's structure, characterized by a methyl group in its cyclopentane ring, is considered crucial for its observed bioactivities . As a promising lead compound, periconicin A is a valuable tool for researchers exploring new antimicrobial agents and studying plant physiology.

属性

分子式

C20H28O3

分子量

316.4 g/mol

IUPAC 名称

(1S,3R,4S,5S,7R,8E)-5-hydroxy-1,4-dimethyl-6-oxo-12-propan-2-yltricyclo[9.3.0.03,7]tetradeca-8,11-diene-8-carbaldehyde

InChI

InChI=1S/C20H28O3/c1-11(2)14-7-8-20(4)9-15-12(3)18(22)19(23)17(15)13(10-21)5-6-16(14)20/h5,10-12,15,17-18,22H,6-9H2,1-4H3/b13-5-/t12-,15+,17-,18-,20-/m0/s1

InChI 键

IUXNFOSJQWRNNO-ZFOLLOEKSA-N

手性 SMILES

C[C@H]1[C@H]2C[C@@]3(CCC(=C3C/C=C(\[C@@H]2C(=O)[C@H]1O)/C=O)C(C)C)C

规范 SMILES

CC1C2CC3(CCC(=C3CC=C(C2C(=O)C1O)C=O)C(C)C)C

同义词

periconicin A

产品来源

United States

化学反应分析

Structural Elucidation and Key Features

Periconicin A (C<sub>20</sub>H<sub>30</sub>O<sub>5</sub>) features a dicyclopenta[a,d]cyclooctane ring system, a hallmark of fusicoccanes. Key spectroscopic data include:

Spectroscopic Technique Key Findings
1D/2D NMRConfirmed connectivity via <sup>1</sup>H-<sup>1</sup>H COSY, HMBC, and NOESY correlations .
HREIMSMolecular ion peak at m/z 350.2453 [M+H]<sup>+</sup>, confirming molecular formula .
ECD SpectroscopyAbsolute configuration determined as 1R,4R,6S,7S via Cotton effects at 203 nm and 228 nm .

Biosynthetic Pathways and Key Reactions

Periconicin A is derived from the mevalonate pathway, with proposed biosynthetic steps involving:

2.1. Cyclization and Rearrangement

  • Precursor : Geranylgeranyl pyrophosphate (GGPP) undergoes cyclization via fusicoccadiene synthase to form the tricyclic core .

  • Oxidative Modifications : Sequential oxidation by cytochrome P450 enzymes introduces hydroxyl groups at C-3 and C-7 .

2.2. Lactonization

  • Intramolecular esterification between C-15 hydroxyl and C-19 carboxyl groups forms the δ-lactone ring, critical for bioactivity .

2.3. Post-Cyclization Reactions

  • Methylation : SAM-dependent methylation at C-18 enhances hydrophobicity .

  • Epoxidation : Proposed epoxide formation at C-8/C-9 via oxidative coupling, though intermediates remain unisolated .

3.1. Acid-Catalyzed Rearrangements

  • Under acidic conditions, the δ-lactone ring undergoes hydrolysis to yield a seco-acid derivative, which can re-cyclize under basic conditions .

3.2. Oxidation Reactions

  • Treatment with Jones reagent oxidizes secondary alcohols (e.g., C-3) to ketones, altering bioactivity .

3.3. Biotransformation

  • Microbial metabolism by Aspergillus niger introduces hydroxyl groups at C-12, forming a less cytotoxic analog .

Comparative Reactivity with Analogues

Compound Key Structural Difference Reactivity
Periconicin AC-18 methyl, δ-lactoneStable lactone; moderate cytotoxicity .
Periconicin BC-19 hydroxyl, no lactoneHigher solubility; reduced bioactivity .
Fusicoccin AAdditional C-16 glycosylationEnhanced binding to plant 14-3-3 proteins .

常见问题

Q. What are the primary natural sources of periconicin A, and what methodologies are recommended for its extraction and initial characterization?

Periconicin A is commonly isolated from fungal species within the Periconia genus. For extraction, researchers typically employ solvent-based techniques (e.g., ethyl acetate or methanol) followed by chromatographic purification (e.g., silica gel column chromatography or HPLC). Initial characterization involves spectroscopic methods:

  • UV-Vis spectroscopy for conjugated double-bond analysis.
  • NMR (1H, 13C, and 2D experiments) for structural elucidation.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of periconicin A?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Antioxidant potential : DPPH radical scavenging assay.
    Ensure proper controls (e.g., solvent-only and positive controls like doxorubicin for cytotoxicity) to validate results .

Q. How can researchers address conflicting data in periconicin A’s reported bioactivity across studies?

Contradictions often arise from variations in experimental conditions. To resolve these:

  • Standardize protocols : Use CLSI guidelines for antimicrobial assays.
  • Validate purity : Confirm compound identity via ≥95% HPLC purity and spectral matching with literature.
  • Replicate studies : Cross-test in independent labs using shared samples .

Advanced Research Questions

Q. How can the PICO(T) framework be applied to design a mechanistic study on periconicin A’s anticancer effects?

Example PICO(T) Question :

  • P opulation: Human colorectal cancer cells (HCT-116).
  • I ntervention: Periconicin A at IC50 concentration.
  • C omparison: Untreated cells vs. 5-fluorouracil (standard chemotherapeutic).
  • O utcome: Apoptosis induction (measured via Annexin V/PI staining).
  • T ime: 48-hour exposure.
    This framework ensures clarity in hypothesis testing and comparability with existing literature .

Q. What strategies optimize the total synthesis of periconicin A to improve yield and scalability?

Key considerations:

  • Retrosynthetic analysis : Identify modular intermediates (e.g., polyketide synthase-derived fragments).
  • Catalytic asymmetric synthesis : Use chiral catalysts for stereocenter formation.
  • Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME).
    Recent studies achieved 22% yield via Suzuki-Miyaura coupling for aryl-aryl bond formation .

Q. How should researchers design a pharmacokinetic study for periconicin A to evaluate oral bioavailability?

Methodological steps:

Animal model : Sprague-Dawley rats (n=6/group).

Dosing : Single oral (50 mg/kg) vs. intravenous (10 mg/kg) administration.

Sampling : Plasma collected at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.

Analytical method : LC-MS/MS for quantitation (LOQ: 1 ng/mL).

Data analysis : Non-compartmental modeling (WinNonlin) to calculate AUC, Cmax, t1/2 .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are recommended for analyzing dose-response relationships in periconicin A studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • IC50 calculation : Four-parameter logistic curve with 95% confidence intervals.
  • Multiple comparisons : Adjust p-values via Tukey’s HSD test to control Type I errors .

Q. How can researchers ensure reproducibility in periconicin A’s spectroscopic characterization?

Follow NIH preclinical guidelines :

  • NMR : Report solvent, temperature, and referencing standard (e.g., TMS).
  • HRMS : Include calibration method (internal/external) and resolution (≥30,000).
  • Data deposition : Upload raw spectra to public repositories (e.g., Zenodo) .

Table 1: Comparative Bioactivity of Periconicin A Across Studies

StudyTarget Organism/Cell LineIC50/MIC (μg/mL)Key Methodological NotesReference
A (2023)Staphylococcus aureus8.2Broth microdilution (CLSI M07-A10)
B (2024)HeLa cells12.5MTT assay, 48h exposure
C (2024)DPPH scavenging35.0EC50 at 30 min incubation

Q. Key Recommendations for Researchers :

  • Use PICO(T) to structure hypothesis-driven studies .
  • Adhere to NIH guidelines for experimental reproducibility .
  • Address data contradictions through protocol standardization and independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
periconicin A
Reactant of Route 2
periconicin A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。